cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone
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Overview
Description
Cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be attached through a Friedel-Crafts alkylation reaction, which involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Methanone Group: The methanone group can be introduced through an oxidation reaction, which involves the reaction of an alcohol with an oxidizing agent such as chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can be achieved through the use of advanced catalytic systems, continuous flow reactors, and process optimization techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, pyridinium chlorochromate, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a metal catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects through the following mechanisms:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of various signaling pathways.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, leading to changes in cellular metabolism and function.
Modulation of Gene Expression: The compound may modulate the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone can be compared with other similar compounds, such as:
Cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone: This compound has a similar structure but with a fluorine atom at the 2-position of the benzyl group instead of the 4-position.
Cyclopropyl[1-(4-chlorobenzyl)-1H-indol-3-yl]methanone: This compound has a similar structure but with a chlorine atom instead of a fluorine atom at the 4-position of the benzyl group.
Cyclopropyl[1-(4-methylbenzyl)-1H-indol-3-yl]methanone: This compound has a similar structure but with a methyl group instead of a fluorine atom at the 4-position of the benzyl group.
The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclopropyl group and the 4-fluorobenzyl group, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
cyclopropyl-[1-[(4-fluorophenyl)methyl]indol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-15-9-5-13(6-10-15)11-21-12-17(19(22)14-7-8-14)16-3-1-2-4-18(16)21/h1-6,9-10,12,14H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOMXKJTGVAOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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